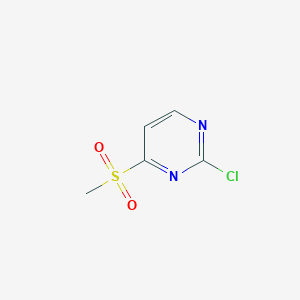

2-Chloro-4-(methylsulfonyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIANTUNRFFGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599754 | |

| Record name | 2-Chloro-4-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233026-31-7 | |

| Record name | 2-Chloro-4-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methanesulfonylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)pyrimidine: A Technical Guide for Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its versatile chemical nature and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug design. Substituted pyrimidines are at the core of numerous approved drugs, particularly in oncology, where they often serve as kinase inhibitors.[2] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key intermediate for the synthesis of advanced pyrimidine derivatives.

Core Physical and Chemical Properties

This compound (CAS Number: 1233026-31-7) is a white to off-white solid at room temperature.[3] Its core structure consists of a pyrimidine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 4-position. The presence of these electron-withdrawing groups significantly influences the molecule's reactivity and physical characteristics.

dot

graph "chemical_structure" {

layout="neato";

node [shape=plaintext];

bgcolor="#F1F3F4";

"C1" [pos="0,1!", label="N"];

"C2" [pos="0.866,0.5!", label=""];

"C3" [pos="0.866,-0.5!", label="N"];

"C4" [pos="0,-1!", label=""];

"C5" [pos="-0.866,-0.5!", label=""];

"C6" [pos="-0.866,0.5!", label=""];

"Cl" [pos="1.732,1!", label="Cl", fontcolor="#34A853"];

"S" [pos="-1.732,-1!", label="S", fontcolor="#EA4335"];

"O1" [pos="-2.598,-0.5!", label="O", fontcolor="#EA4335"];

"O2" [pos="-1.732,-1.866!", label="O", fontcolor="#EA4335"];

"CH3" [pos="-2.598,-1.5!", label=

} Structure of this compound

Below is a summary of the key physical properties of this compound. It is important to note that much of the available data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [4] |

| Molecular Weight | 192.62 g/mol | [4] |

| Appearance | White to off-white solid | |

| Boiling Point | 445.6 ± 27.0 °C (Predicted) | [3] |

| Density | 1.486 g/cm³ (Predicted) | [3] |

| pKa | -5.02 ± 0.20 (Predicted) | |

| Storage | Inert atmosphere, -20°C | [3] |

Reactivity and Stability

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the two electron-withdrawing substituents. The chlorine atom at the 2-position and the methylsulfonyl group at the 4-position make the ring susceptible to nucleophilic aromatic substitution (SNAr) .[4][5]

The methylsulfonyl group is an excellent leaving group, making the 4-position a prime target for nucleophilic attack. However, the chlorine at the 2-position is also a viable leaving group. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Thiols, such as the side chain of cysteine residues in proteins, are particularly effective nucleophiles for this class of compounds.[5][6] This reactivity makes 2-sulfonylpyrimidines valuable as covalent modifiers of biological targets.[5]

The compound should be stored in an inert atmosphere at low temperatures to prevent degradation.[3] It is particularly sensitive to moisture and strong nucleophiles.

dot graph "SNAr_Reaction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#FFFFFF";

} General workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[7]

-

Instrumentation: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Measurement: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

dot graph "melting_point_workflow" { rankdir="TB"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"]; bgcolor="#F1F3F4";

} Workflow for determining the melting point of a solid.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, N,N-dimethylformamide, and hexane).

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a vial.[5]

-

Titration: The chosen solvent is added dropwise with constant agitation until the solid completely dissolves. The volume of solvent required is recorded.[5]

-

Classification: The solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solid is determined after filtration.

dot graph "solubility_workflow" { rankdir="TB"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";

} Workflow for determining the solubility of a compound.

Spectral Data Interpretation (Predicted)

-

1H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyrimidine ring and a singlet for the methyl protons of the sulfonyl group. The chemical shifts of the aromatic protons would be downfield due to the electron-withdrawing nature of the substituents.

-

13C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbons attached to the electronegative chlorine, nitrogen, and sulfonyl groups would be expected to have characteristic downfield chemical shifts.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C-Cl, S=O (sulfonyl), and C=N and C=C bonds of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.62 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis

The synthesis of this compound can be approached through several routes. A common method involves the oxidation of the corresponding thioether, 2-chloro-4-(methylthio)pyrimidine.[4] Another potential route is through direct chlorination of a 4-(methylsulfonyl)pyrimidine precursor.[4] The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a reactive scaffold for the synthesis of more complex, biologically active molecules. Its physical properties, characterized by its solid state at room temperature and predicted high boiling point, along with its chemical reactivity, dominated by nucleophilic aromatic substitution, make it a versatile intermediate for drug discovery and development. Further experimental validation of its physical and spectral properties is warranted to fully characterize this important compound.

References

-

Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. Available at: [Link]

-

Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal and agrochemical research, the pyrimidine core stands as a privileged scaffold, forming the backbone of a multitude of biologically active molecules. Among the vast array of functionalized pyrimidines, 2-Chloro-4-(methylsulfonyl)pyrimidine has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its two electrophilic sites: the chloro substituent at the 2-position and the methylsulfonyl group at the 4-position, which, while not a leaving group itself, strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of targeted therapies.

Physicochemical Properties and Structural Elucidation

IUPAC Name: this compound[1]

Chemical Structure:

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1233026-31-7 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 445.6 ± 27.0 °C (Predicted) | [2][4] |

| Density | 1.486 g/cm³ (Predicted) | [2][4] |

| SMILES | CS(=O)(=O)C1=NC(=NC=C1)Cl | [1] |

| InChI | InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 | [1] |

Spectroscopic Characterization:

While a publicly available, peer-reviewed ¹H and ¹³C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of structurally related pyrimidines.

-

¹H NMR: The pyrimidine ring protons are expected to appear as doublets in the aromatic region, with the proton at the 6-position being the most downfield due to the electron-withdrawing effects of the adjacent nitrogen and the chloro group. The methyl protons of the sulfonyl group would be a sharp singlet, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbons attached to the electronegative chloro and sulfonyl groups being significantly deshielded.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2,4-dichloropyrimidine. The first step is a nucleophilic substitution to introduce the methylthio group, followed by an oxidation to the methylsulfonyl group.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-(methylthio)pyrimidine

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium thiomethoxide (1.05 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-4-(methylthio)pyrimidine as a solid.

Step 2: Synthesis of this compound

-

Dissolve the 2-chloro-4-(methylthio)pyrimidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate) (2.2 eq) in water.[2][5]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium bisulfite (if using Oxone®).

-

Extract the product with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization or flash column chromatography to yield pure this compound.

Reactivity and Mechanistic Insights: The Dichotomy of Nucleophilic Aromatic Substitution

The key to the synthetic utility of this compound lies in the differential reactivity of its electrophilic sites towards various nucleophiles. The electron-withdrawing nature of the pyrimidine ring nitrogens and the powerful inductive and mesomeric effects of the methylsulfonyl group render the ring highly susceptible to nucleophilic attack.

Regioselectivity of SNAr Reactions:

A fascinating aspect of the reactivity of 2-substituted-4-chloropyrimidines is the regioselectivity of nucleophilic substitution, which is highly dependent on the nature of the nucleophile.

-

Attack at C4: Generally, nucleophilic aromatic substitution on 2,4-disubstituted pyrimidines favors attack at the C4 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens. Amines and thiols typically exhibit this regioselectivity.

-

Attack at C2: In the case of 2-(methylsulfonyl)-4-chloropyrimidine, a unique dichotomy is observed. While amines and Stille couplings selectively occur at the C4 position, alkoxides and formamide anions preferentially attack the C2 position. This unusual selectivity is rationalized by the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming anionic nucleophile. This hydrogen bonding pre-organizes the transition state for C2 attack, lowering its activation energy compared to the C4 attack, which would require breaking this favorable interaction.

Caption: Regioselectivity in SNAr reactions of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique reactivity profile of this compound makes it an invaluable precursor for the synthesis of complex, polysubstituted pyrimidines, a motif frequently found in kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study: Synthesis of an Aurora Kinase Inhibitor

A notable application of a related scaffold, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, is in the synthesis of potent Aurora kinase inhibitors.[1][6] Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. The synthesis involves a sequential nucleophilic aromatic substitution, first with an amine at the 4-position, followed by displacement of the second chloro group. This highlights the utility of the sulfonylpyrimidine core in building complex molecules with therapeutic potential. While the starting material in this specific example is dichlorinated, the principles of sequential SNAr are directly applicable to this compound, allowing for the introduction of diverse functionalities at the 2- and 4-positions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[3]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block that offers chemists a reliable platform for the synthesis of a wide range of functionalized pyrimidines. Its well-defined reactivity, particularly the intriguing regioselectivity of its nucleophilic aromatic substitution reactions, provides a strategic advantage in the design and synthesis of complex molecules. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of such key intermediates in driving innovation in chemical synthesis and drug discovery cannot be overstated.

References

- Smolecule. (2023, August 15). Buy this compound | 1233026-31-7.

- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (2025, August 5).

- Recreational Water Products, Inc. (2018, August 1).

- Thermo Fisher Scientific. (2013, November 1).

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Organic Syntheses. 2-Chloropyrimidine.

- Figshare. (2018, February 9). Convenient synthesis of 2-(methylsulfonyl)

- Fisher Scientific.

- ChemicalBook. This compound CAS#: 1233026-31-7.

- ChemicalBook. 2-Chloro-4-methylpyrimidine synthesis.

- ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Aaron Chemistry GmbH. (2025, August 10).

- National Center for Biotechnology Information. (2022, September 13).

- Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.

- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Organic Chemistry Portal.

- Elsevier. (2022, October 19).

- ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BenchChem.

- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.

- ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- ChemicalBook. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum.

- SpectraBase. 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives - figshare - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aaronchem.com [aaronchem.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine in Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental chemical properties, a robust synthetic protocol, and its strategic application in the development of targeted therapeutics, with a particular focus on covalent inhibitors.

Core Chemical Identity

This compound is a substituted pyrimidine ring, a structural motif of significant interest in the pharmaceutical and agrochemical industries. Its chemical identity is crucial for its role as a versatile intermediate in organic synthesis.

| Identifier | Value |

| CAS Number | 1233026-31-7 |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CS(=O)(=O)c1ccnc(n1)Cl |

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 2-(methylthio)-4-chloropyrimidine. This method is advantageous due to its high selectivity and the commercial availability of the starting materials.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for this class of compounds[1][2].

Step 1: Preparation of 2-Chloro-4-substituted-pyrimidine (Exemplified with Methoxide)

-

To a solution of 2-(methylthio)-4-chloropyrimidine in methanol, sodium methoxide is added portion-wise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-chloro-4-methoxy-pyrimidine intermediate.

-

Causality: The use of a nucleophile like methoxide selectively displaces the more reactive chlorine at the 4-position of the pyrimidine ring. The methylthio group at the 2-position is less susceptible to nucleophilic attack under these conditions.

Step 2: Oxidation to this compound

-

The intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

The solution is cooled to 0°C, and an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, is added portion-wise.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC.

-

Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous sodium thiosulfate for m-CPBA) and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

-

Causality: The oxidation of the electron-rich sulfur atom of the methylthio group to the electron-deficient sulfone is a reliable and high-yielding transformation. This step is critical as the resulting methylsulfonyl group is an excellent leaving group, which is key to the compound's utility in drug discovery.

The Role in Drug Discovery: A Tale of Two Reactive Sites

This compound is a bifunctional electrophile, with two sites susceptible to nucleophilic aromatic substitution (SNAr). The inherent electronic properties of the pyrimidine ring, further influenced by the chloro and methylsulfonyl substituents, dictate the regioselectivity of these reactions.

Reactivity Profile

The reactivity of the C2 and C4 positions on the pyrimidine ring is a subject of considerable interest. Generally, the methylsulfonyl group at the 4-position is a better leaving group than the chlorine at the 2-position. However, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain nucleophiles, substitution at the 2-position can be favored. This differential reactivity allows for sequential and site-selective modifications, making it a valuable tool for building molecular complexity.

Application as a Covalent Warhead

A significant application of the 2-sulfonylpyrimidine scaffold is in the design of covalent inhibitors that target cysteine residues in proteins. The sulfonyl group acts as an excellent leaving group, facilitating a mild and selective SNAr reaction with the thiol side chain of cysteine. This has been effectively demonstrated in the development of agents that can covalently modify and stabilize mutant p53, a key target in cancer therapy[3].

Caption: Covalent modification of a protein by 2-sulfonylpyrimidine.

The chloro-substituent at the 2-position offers a secondary point for diversification. This allows for the initial covalent tethering to the target protein via the 4-position, followed by subsequent modification at the 2-position to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value chemical entity for drug discovery and development. Its well-defined synthesis and predictable, yet tunable, reactivity provide medicinal chemists with a powerful platform for the construction of novel therapeutics. The ability of the 2-sulfonylpyrimidine core to act as a selective covalent warhead for cysteine residues, combined with the potential for further derivatization at the 2-chloro position, ensures its continued relevance in the pursuit of targeted and effective medicines.

References

-

Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]

- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Baud, M. G. J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(36), E5271–E5280. [Link]

-

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylsulfonyl)pyrimidine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate your experimental work.

Introduction: Understanding the Molecular Profile of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 4-position.[1] Its molecular structure dictates its physicochemical properties, including its solubility in various organic solvents. The presence of the polar methylsulfonyl group and the nitrogen atoms in the pyrimidine ring suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the chlorinated pyrimidine core contributes to its somewhat nonpolar character. This structural duality means its solubility will be highly dependent on the nature of the solvent.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Predicted Boiling Point | 445.6±27.0 °C | [2] |

| Melting Point | 87-89 °C | [3] |

| Predicted pKa | -5.02±0.20 | ChemicalBook |

Qualitative and Estimated Solubility Profile

Generally, 2-sulfonylpyrimidines have been noted for their good solubility in aqueous buffers at millimolar concentrations, sometimes requiring an organic cosolvent like acetonitrile (MeCN).[4][5] This suggests a degree of polarity.

Based on solvents used in the synthesis and purification of this compound and related compounds, we can estimate its solubility as follows:

| Solvent | Solvent Type | Estimated Solubility | Rationale/Source |

| Dichloromethane (DCM) | Chlorinated | Soluble | Used as a solvent for purification by column chromatography.[6] |

| Ethanol | Protic, Polar | Soluble | Used as a reaction solvent in its synthesis.[3][7][8] |

| Methanol | Protic, Polar | Likely Soluble | Structurally similar to ethanol; used in the synthesis of related compounds.[9] |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Used as an extraction solvent.[9] |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Used as a co-eluent with DCM for column chromatography, suggesting lower solubility.[6] |

| Tetrahydrofuran (THF) | Aprotic, Polar | Likely Soluble | A common solvent for organic reactions, used in the synthesis of similar pyrimidines.[10] |

| Acetone | Aprotic, Polar | Likely Soluble | Ketone solvents are used to dissolve structurally similar compounds.[11] |

| Acetonitrile (MeCN) | Aprotic, Polar | Likely Soluble | Used as a cosolvent for related compounds in aqueous solutions.[4][5] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble | A strong polar aprotic solvent, often used for dissolving pyrimidine derivatives.[12] |

| Toluene | Aromatic, Nonpolar | Sparingly Soluble to Insoluble | Generally, polar compounds have limited solubility in nonpolar aromatic solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted equilibrium solubility method (shake-flask).[13]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Causality and Self-Validation in the Experimental Protocol

-

Expertise & Experience: The choice of the equilibrium solubility method is based on its reputation as a "gold standard" for generating reliable solubility data. The extended equilibration time (24-72 hours) is crucial because it accounts for the kinetics of dissolution, which can be slow for crystalline solids. Using an excess of the solid ensures that the solution is truly saturated.

-

Trustworthiness: The protocol incorporates self-validating steps. For instance, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached; if the measured solubility does not change between later time points, it indicates a stable, equilibrated system. The use of a validated HPLC method with a calibration curve ensures the accuracy and precision of the concentration measurement.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or a fume hood.[15] Refer to the Safety Data Sheet (SDS) for detailed safety information.[16]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, a strong qualitative and estimated profile can be constructed based on its chemical structure and its use in organic synthesis. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology. Understanding the solubility of this important building block is critical for its effective use in the development of new pharmaceuticals and agrochemicals.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 9, 2026, from [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. Retrieved January 9, 2026, from [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. Retrieved January 9, 2026, from [Link]

-

4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. (2024). Retrieved January 9, 2026, from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (2016).

-

(PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023). Retrieved January 9, 2026, from [Link]

- US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents. (2016).

-

Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. (n.d.). Retrieved January 9, 2026, from [Link]

- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. (2021).

-

2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

- Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene - Google Patents. (n.d.).

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (2021). Retrieved January 9, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved January 9, 2026, from [Link]

- US10695347B2 - Pyrimidine derivative and use thereof - Google Patents. (2020).

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018). Retrieved January 9, 2026, from [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents. (2019).

-

Solubility of Organic Compounds. (2023). Retrieved January 9, 2026, from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News. Retrieved January 9, 2026, from [Link]

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - ResearchGate. (2021). Retrieved January 9, 2026, from [Link]

-

2-Chloropyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2013). Retrieved January 9, 2026, from [Link]

-

2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Buy this compound | 1233026-31-7 [smolecule.com]

- 2. This compound CAS#: 1233026-31-7 [amp.chemicalbook.com]

- 3. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 [m.chemicalbook.com]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 [chemicalbook.com]

- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the 1H and 13C NMR Data of 2-Chloro-4-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-(methylsulfonyl)pyrimidine. Due to the absence of experimentally acquired and publicly available NMR data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to offer a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a foundational understanding of the expected NMR signature of this compound, thereby aiding in its synthesis, identification, and characterization. The guide includes predicted chemical shifts (δ), coupling constants (J), and a thorough explanation of the underlying structural and electronic factors influencing these parameters. Furthermore, it outlines standard protocols for NMR sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules and functional materials. The unique substitution pattern, featuring an electron-withdrawing chloro group at the 2-position and a strong electron-withdrawing methylsulfonyl group at the 4-position, creates a distinct electronic environment within the pyrimidine ring. This electronic distribution is directly reflected in its NMR spectra, making NMR an indispensable tool for its structural verification and for studying its reactivity.

This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. The predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by empirical data from closely related structural analogs.

Predicted 1H and 13C NMR Data

The predicted 1H and 13C NMR data for this compound are summarized in the tables below. These predictions are based on an analysis of substituent effects on the pyrimidine ring, drawing comparisons with known data for 2-chloropyrimidine and the anticipated influence of a methylsulfonyl group at the 4-position.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.8 - 8.2 | d | ~5.0 |

| H-6 | ~8.9 - 9.3 | d | ~5.0 |

| -SO2CH3 | ~3.3 - 3.6 | s | - |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 164 |

| C-4 | ~168 - 172 |

| C-5 | ~120 - 124 |

| C-6 | ~158 - 162 |

| -SO2CH3 | ~40 - 45 |

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized based on the inductive and mesomeric effects of the substituents on the pyrimidine ring.

1H NMR Spectrum

-

H-6: This proton is expected to be the most deshielded aromatic proton. Its downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom (N-1) and the strong electron-withdrawing nature of the chloro group at the ortho-position (C-2).

-

H-5: The chemical shift of H-5 is influenced by the para-substituted methylsulfonyl group, which is strongly electron-withdrawing, and the meta-substituted chloro group. This will result in a downfield shift compared to unsubstituted pyrimidine.

-

-SO2CH3: The methyl protons of the methylsulfonyl group are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to a sulfonyl moiety.

-

Coupling: The two aromatic protons, H-5 and H-6, are expected to exhibit ortho-coupling, resulting in a doublet for each signal with a coupling constant of approximately 5.0 Hz.

13C NMR Spectrum

-

C-2 and C-4: These carbons are directly attached to the electron-withdrawing chloro and methylsulfonyl groups, respectively. Consequently, they are expected to be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the methylsulfonyl group (C-4) is predicted to be the most deshielded.

-

C-6: This carbon is adjacent to a nitrogen atom and is expected to be deshielded, appearing at a downfield chemical shift.

-

C-5: The chemical shift of C-5 will be influenced by the adjacent C-4 and C-6 carbons and their substituents.

-

-SO2CH3: The carbon of the methyl group in the methylsulfonyl substituent will appear at a characteristic upfield chemical shift.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the structural confirmation of this compound, the following detailed experimental protocols are recommended.

Sample Preparation

A standard operating procedure for preparing an NMR sample is crucial for obtaining high-resolution spectra.[1][2]

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for small organic molecules.

-

Concentration: For 1H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring 1D and 2D NMR spectra.

Caption: A typical workflow for NMR data acquisition and analysis.

1D NMR Experiments

-

1H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans (NS), relaxation delay (d1), and spectral width (sw).

-

13C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of 13C.

2D NMR Experiments for Structural Confirmation

For unambiguous assignment of the 1H and 13C signals, a suite of 2D NMR experiments is highly recommended.[3][4][5][6]

-

COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks, which will confirm the connectivity between H-5 and H-6.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, allowing for the direct assignment of the carbon signals for C-5 and C-6 based on their attached protons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This will be crucial for assigning the quaternary carbons (C-2 and C-4) by observing correlations from H-5 and H-6.

Data Processing and Analysis

The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR software. The standard processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Referencing: The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for both 1H and 13C spectra in CDCl3.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectral characteristics of this compound. The predicted data, based on established structure-spectra correlations, serves as a valuable starting point for researchers working with this compound. The detailed experimental protocols for sample preparation, data acquisition, and analysis are designed to ensure the collection of high-quality, reproducible NMR data, which is essential for the unambiguous structural elucidation and characterization of this and other novel chemical entities. It is important to reiterate that the spectral data presented herein are predictions and should be confirmed by experimental data once the compound is synthesized and purified.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

R-NMR. SOP data acquisition. Retrieved from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. youtube.com [youtube.com]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] We will move beyond procedural steps to explore the rationale behind methodological choices, ensuring a robust and self-validating analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using modern mass spectrometry.

Analyte Overview: Chemical & Structural Properties

Before delving into the analysis, a foundational understanding of the target molecule is critical. This compound is characterized by a pyrimidine ring substituted with both a reactive chlorine atom and a methylsulfonyl group.[1] This unique combination of functional groups dictates its chemical behavior and, consequently, its signature in a mass spectrometer.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1233026-31-7 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CS(=O)(=O)C1=NC(=NC=C1)Cl | [1] |

| Appearance | White to off-white solid | [3] |

The presence of the chlorine atom is a key feature for mass spectrometric identification due to its natural isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), which produces a characteristic M+2 peak.[4] The methylsulfonyl group is prone to specific fragmentation pathways that provide further structural confirmation.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound. It dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or a rich pattern of fragment ions.

Soft Ionization: The Preferred Approach for Molecular Weight Confirmation

For initial molecular weight confirmation, "soft" ionization techniques are indispensable as they impart minimal excess energy to the analyte, preserving the intact molecule.[5][6]

-

Electrospray Ionization (ESI): ESI is a widely used soft ionization method that generates ions from a liquid solution.[6] For this compound, ESI in positive ion mode is expected to produce a protonated molecule, [M+H]⁺. However, a key consideration for sulfonyl-containing compounds is their potential to form various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which can complicate the spectrum and dilute the signal of the primary ion of interest, potentially reducing sensitivity.[7]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique well-suited for moderately polar molecules.[5][8] Research comparing ionization methods for sulfonate esters has demonstrated that APCI can be a superior technique, providing more robust and reproducible results with less adduct formation than ESI.[7] Specifically, APCI in negative ion mode was shown to produce stable precursor ions for sulfonate esters, which could be advantageous for this analyte as well.[7]

Hard Ionization: A Tool for Structural Elucidation

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, causing extensive fragmentation.[8] While this often results in the absence of a discernible molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a detailed "fingerprint" of the molecule's structure.[9][10] EI is typically coupled with Gas Chromatography (GC-MS) and requires the analyte to be thermally stable and volatile.[8]

Recommendation: A dual approach is recommended. Utilize a soft ionization technique, preferably APCI or ESI, coupled with liquid chromatography (LC-MS) for unambiguous molecular weight confirmation. For in-depth structural studies, GC-MS with Electron Ionization can provide valuable fragmentation data, assuming the compound exhibits sufficient thermal stability.

Predicted Mass Spectral Fragmentation Pathways

Understanding the likely fragmentation of this compound is crucial for interpreting the resulting mass spectra. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions.

Key Fragmentation Events:

-

Isotopic Signature: The most telling feature will be the molecular ion region. Due to the presence of chlorine, a pair of peaks will be observed at M⁺ and M+2 (or [M+H]⁺ and [M+H+2]⁺) with a relative intensity ratio of approximately 3:1.[4]

-

Loss from the Methylsulfonyl Group: The C-S and S-C bonds in the methylsulfonyl group are prime candidates for cleavage.

-

Loss of a Methyl Radical (•CH₃): A common initial fragmentation, resulting in an ion at [M-15]⁺.

-

Loss of the Sulfonyl Group (SO₂): Cleavage can lead to the neutral loss of SO₂, resulting in an ion at [M-64]⁺.

-

Loss of the Methylsulfonyl Radical (•SO₂CH₃): A significant fragmentation resulting in an ion at [M-79]⁺.

-

-

Loss of Chlorine (•Cl): Cleavage of the C-Cl bond will result in a fragment at [M-35]⁺.

-

Pyrimidine Ring Cleavage: Following initial losses from the substituents, the pyrimidine ring itself can undergo cleavage, often involving the elimination of small neutral molecules like HCN.[11]

Table 2: Predicted Key Ions and Fragments for this compound

| Ion Description | Predicted m/z (for ³⁵Cl) | Notes |

| Protonated Molecule | 193.0 | [M+H]⁺, base peak in soft ionization (positive mode) |

| Protonated Isotope | 195.0 | [M+H+2]⁺, confirms presence of one chlorine atom (~33% of m/z 193) |

| Loss of Methyl Radical | 178.0 | [M+H - CH₃]⁺ |

| Loss of Chlorine Radical | 158.0 | [M+H - Cl]⁺ |

| Loss of Methylsulfonyl Radical | 114.0 | [M+H - SO₂CH₃]⁺, corresponds to the 2-chloropyrimidine cation |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways predicted for this compound under mass spectrometric analysis.

Sources

- 1. Buy this compound | 1233026-31-7 [smolecule.com]

- 2. This compound | 1233026-31-7 [amp.chemicalbook.com]

- 3. This compound | 1233026-31-7 [amp.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. as.uky.edu [as.uky.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4-(methylsulfonyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental methodology, and the underlying molecular vibrations. We will explore the characteristic absorption bands of the pyrimidine ring, the chloro substituent, and the methylsulfonyl group, providing a framework for the structural elucidation and quality control of this and similar molecules. The guide combines theoretical principles with practical, field-proven protocols to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound (C₅H₅ClN₂O₂S) is a substituted pyrimidine, a class of heterocyclic compounds that form the core of many biologically active molecules.[2][3] Its structure, featuring a pyrimidine ring functionalized with both an electron-withdrawing chloro group and a strongly electron-withdrawing methylsulfonyl group, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement and bonding of these functional groups are critical to its reactivity and potential biological activity, such as antimicrobial or enzymatic inhibition properties.[1]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for confirming the molecular structure of such compounds. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its covalent bonds.[4] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging), resulting in a characteristic "fingerprint" spectrum that allows for unambiguous identification and structural characterization.[5][6] This guide will dissect the FT-IR spectrum of this compound, correlating specific spectral features to its distinct molecular components.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, we must first consider the key functional groups within the this compound molecule and their expected vibrational frequencies.

-

Pyrimidine Ring: This aromatic six-membered ring containing two nitrogen atoms gives rise to several characteristic vibrations. We anticipate C-H stretching from the aromatic protons, as well as C=C and C=N stretching vibrations within the ring.[2] Ring "breathing" modes and out-of-plane bending vibrations are also expected, typically in the fingerprint region.[7]

-

Methylsulfonyl Group (-SO₂CH₃): This is a critical functional group with strong, characteristic absorptions. The sulfonyl group (SO₂) will produce two distinct, intense stretching bands: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_).[8] Additionally, the methyl (CH₃) group will exhibit its own C-H stretching and bending vibrations.

-

Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum.[9]

The logical workflow for analyzing this molecule using FT-IR is outlined below.

Caption: Workflow for FT-IR analysis of a solid organic compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is paramount for accurate interpretation. As this compound is a solid at room temperature, two primary sampling techniques are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[10][11]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its speed and minimal sample preparation.[12] It is ideal for routine identification and quality control.

Protocol Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[13] This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.[13]

-

Data Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield excellent, high-resolution spectra but requires more meticulous sample preparation.[11] The key is to minimize moisture, as KBr is hygroscopic and water exhibits strong IR absorption.[15]

Protocol Steps:

-

Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C) and store it in a desiccator.[16]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine, homogenous powder.[11]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample. The goal is a uniform dispersion of the sample within the KBr matrix.[15]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent disc.[15][16]

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum (if required by the instrument setup, though often done with an empty holder). Collect the sample spectrum.

Spectral Interpretation and Peak Assignment

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The following table summarizes the expected peak assignments based on established correlation tables and data from similar compounds.[2][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyrimidine Ring |

| ~3000 - 2920 | Weak | Asymmetric/Symmetric C-H Stretch | Methyl (-CH₃) |

| ~1600 - 1550 | Medium-Strong | C=N and C=C Ring Stretching | Pyrimidine Ring |

| ~1450 - 1400 | Medium | CH₃ Bending (Asymmetric/Symmetric) | Methyl (-CH₃) |

| ~1350 - 1300 | Strong | SO₂ Asymmetric Stretch (ν_as_) | Sulfonyl (-SO₂) ** |

| ~1160 - 1120 | Strong | SO₂ Symmetric Stretch (ν_s_) | Sulfonyl (-SO₂) ** |

| ~980 | Medium | Ring Breathing / C-S Stretch | Pyrimidine / Sulfone |

| ~800 - 700 | Medium-Strong | C-Cl Stretch | Chloro (C-Cl) |

| Below 900 | Medium-Weak | Aromatic C-H Out-of-Plane Bending | Pyrimidine Ring |

Note: The exact positions of peaks can be influenced by the sample's physical state (solid-state packing forces) and the measurement technique.

Analysis of Key Spectral Regions

-

Single-Bond Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations involving hydrogen.[5] For this compound, we expect to see weak to medium peaks just above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrimidine ring and just below 3000 cm⁻¹ for the methyl group C-H bonds. The absence of a broad band around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

-

Double-Bond Region (2000-1500 cm⁻¹): The most prominent features here are the skeletal vibrations of the pyrimidine ring.[5] A series of medium to strong bands between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the coupled C=C and C=N stretching modes within the aromatic heterocyclic system.[2][9]

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of structural information.[17]

-

The Sulfonyl Signature: The most definitive peaks in the entire spectrum are the two strong absorption bands for the sulfonyl group. The asymmetric stretch (ν_as_) typically appears at a higher frequency (~1350-1300 cm⁻¹) than the symmetric stretch (ν_s_) (~1160-1120 cm⁻¹).[8] The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations. Their presence is a primary confirmation of the methylsulfonyl group.

-

C-Cl and Other Vibrations: The C-Cl stretch is expected in the 800-700 cm⁻¹ range.[9] This region also contains complex vibrations from C-S stretching, C-H out-of-plane bending, and various deformations of the pyrimidine ring, which collectively form a unique fingerprint for the molecule.[17]

-

The relationship between the molecular structure and its key spectral features is visualized below.

Caption: Correlation of molecular functional groups to their IR absorptions.

Conclusion

The FT-IR spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the strong, characteristic asymmetric and symmetric stretching bands of the sulfonyl group (~1325 cm⁻¹ and ~1140 cm⁻¹, respectively), complemented by the C=N/C=C ring vibrations (~1570 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹). By following the detailed experimental protocols for either ATR or KBr pellet techniques, researchers can obtain high-quality spectra for reliable identification, purity assessment, and quality control in a drug discovery or chemical synthesis workflow. This guide serves as a foundational reference for the vibrational spectroscopic analysis of this important heterocyclic compound.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279-281. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(methylthio)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Gillespie, R. J., & Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 39(11), 2189-2195.

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Gabizon, R., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(15), 10406–10420. [Link]

-

Chen, H., et al. (2019). Empirical S=O stretch vibrational frequency map. The Journal of Chemical Physics, 151(23), 234107. [Link]

-

Bernardim, B., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(1), 433–444. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Retrieved from [Link]

- Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies.

-

Li, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4683. [Link]

Sources

- 1. Buy this compound | 1233026-31-7 [smolecule.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 1233026-31-7 [amp.chemicalbook.com]

- 11. shimadzu.com [shimadzu.com]

- 12. mt.com [mt.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. utm.mx [utm.mx]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. azom.com [azom.com]

- 17. azooptics.com [azooptics.com]

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives: Synthesis, Structural Analysis, and Implications for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)pyrimidine derivatives. Delving into their synthesis, detailed X-ray crystal structure analysis, and profound implications in medicinal chemistry, this document serves as a critical resource for leveraging this privileged scaffold in rational drug design.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, forming the structural basis of numerous natural and synthetic biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets.[2]

The this compound scaffold has emerged as a particularly valuable building block in drug discovery. The electron-withdrawing nature of the chloro and methylsulfonyl groups significantly influences the reactivity and binding interactions of these derivatives, making them potent and selective inhibitors of various enzymes, particularly protein kinases.[3][4] This guide will elucidate the critical aspects of this scaffold, from its synthesis to its detailed three-dimensional architecture, providing the foundational knowledge necessary for its effective application in drug development.

Synthesis of this compound Derivatives: A Step-by-Step Approach